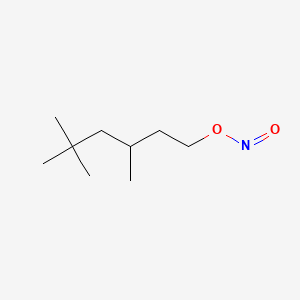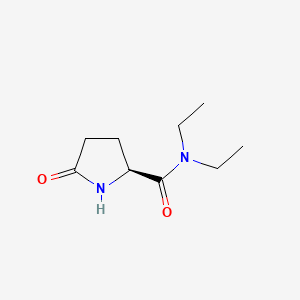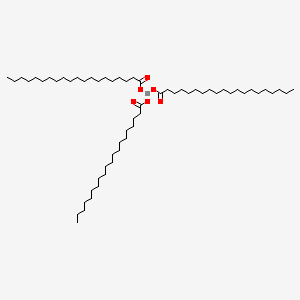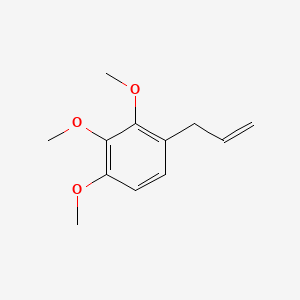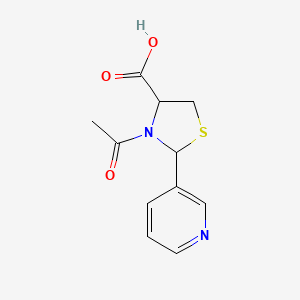
5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is an organic compound that belongs to the family of isocyanates. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes, which are essential in various industrial applications such as foams, coatings, adhesives, and elastomers. This particular compound features a cyclohexyl group and a tolyl group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate typically involves the reaction of 5-((2-Aminocyclohexyl)methyl)-o-toluidine with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:
[ \text{5-((2-Aminocyclohexyl)methyl)-o-toluidine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and the stoichiometry of the reactants. Safety measures are paramount due to the hazardous nature of phosgene.
Análisis De Reacciones Químicas
Types of Reactions
5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of the isocyanate group.
Polymerization: Can polymerize to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Alcohols: Reacts with alcohols under mild conditions to form urethanes.
Amines: Reacts with primary and secondary amines to form ureas.
Catalysts: Often, catalysts such as dibutyltin dilaurate are used to accelerate the reactions.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the polymerization with polyols.
Aplicaciones Científicas De Investigación
5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate has several applications in scientific research:
Material Science: Used in the synthesis of advanced polyurethane materials with specific mechanical properties.
Bioconjugation: Employed in the modification of biomolecules for the development of drug delivery systems.
Surface Coatings: Utilized in the formulation of high-performance coatings with enhanced durability and resistance to environmental factors.
Adhesives: Integral in the production of strong adhesives used in various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate primarily involves the reactivity of the isocyanate group. The isocyanate group readily reacts with nucleophiles such as alcohols and amines, leading to the formation of urethanes and ureas. The molecular targets are typically hydroxyl and amine groups present in the reactants. The pathways involved include nucleophilic addition and substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Toluene Diisocyanate (TDI): Commonly used in the production of flexible foams.
Methylene Diphenyl Diisocyanate (MDI): Used in the production of rigid foams and elastomers.
Hexamethylene Diisocyanate (HDI): Utilized in the production of coatings and adhesives.
Uniqueness
5-((2-Isocyanatocyclohexyl)methyl)-o-tolyl isocyanate is unique due to its specific structure, which combines a cyclohexyl group and a tolyl group. This structural combination imparts distinct reactivity and properties, making it suitable for specialized applications in material science and bioconjugation.
Propiedades
Número CAS |
94166-78-6 |
|---|---|
Fórmula molecular |
C16H18N2O2 |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
2-isocyanato-4-[(2-isocyanatocyclohexyl)methyl]-1-methylbenzene |
InChI |
InChI=1S/C16H18N2O2/c1-12-6-7-13(9-16(12)18-11-20)8-14-4-2-3-5-15(14)17-10-19/h6-7,9,14-15H,2-5,8H2,1H3 |
Clave InChI |
FMDRDYRSPCQUOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CC2CCCCC2N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




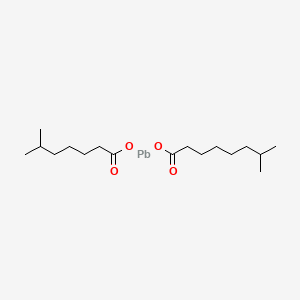
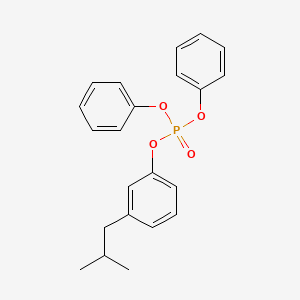
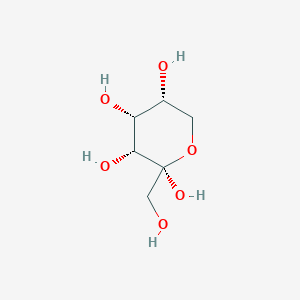
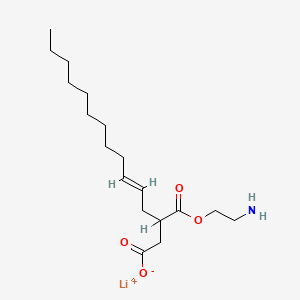
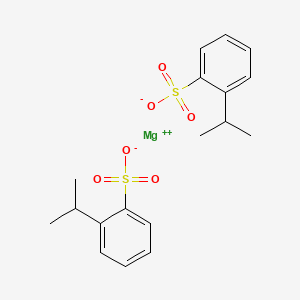
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)
